molecular formula C11H12 B2962655 Benzene, (1,1-dimethyl-2-propyn-1-yl)- CAS No. 28129-05-7

Benzene, (1,1-dimethyl-2-propyn-1-yl)-

Cat. No. B2962655
CAS RN: 28129-05-7
M. Wt: 144.217
InChI Key: HSLRPBYCTLRWGL-UHFFFAOYSA-N
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Description

“Benzene, (1,1-dimethyl-2-propyn-1-yl)-” is a chemical compound with the molecular formula C11H12 . It has a molecular weight of 144.21 . The CAS number for this compound is 28129-05-7 .


Synthesis Analysis

The synthesis of “Benzene, (1,1-dimethyl-2-propyn-1-yl)-” can be achieved from 2-methyl-2-phenylpropanal and Dimethyl (1-Diazo-2-oxopropyl)phosphonate .


Molecular Structure Analysis

The molecular structure of “Benzene, (1,1-dimethyl-2-propyn-1-yl)-” consists of a benzene ring attached to a 1,1-dimethyl-2-propyn-1-yl group .

Scientific Research Applications

Structure and Spectroscopy

A study by Li, Geng, He, and Cui (2013) synthesized and characterized 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, employing UV-Vis spectroscopy, infrared spectroscopy, and X-ray diffraction. The research demonstrated the utility of density functional theory (DFT) calculations in understanding the molecular geometry and vibrational frequencies of benzene derivatives (Li et al., 2013).

Photophysical Properties

Müller, Avlasevich, Müllen, and Bardeen (2006) explored the photophysical properties of a covalently linked tetracene dimer, 1,4-bis(tetracen-5-yl)benzene. Their findings suggest that such benzene derivatives exhibit unique fluorescence behaviors, contributing to the understanding of exciton fission and fusion in organic compounds (Müller et al., 2006).

Atmospheric Chemistry

Etzkorn, Klotz, Sørensen, Patroescu, Barnes, Becker, and Platt (1999) focused on the UV and IR absorption cross sections of various monocyclic aromatic hydrocarbons, including benzene derivatives. This study is critical for understanding the environmental impact and atmospheric behavior of these compounds (Etzkorn et al., 1999).

Electronic and Semiconductor Properties

Moral, Garzón-Ruiz, Castro, Canales-Vázquez, and Sancho-García (2017) theoretically studied the electronic properties of 1,4-bis(phenylethynyl)benzene derivatives. Their research provides insights into the potential use of these compounds as organic molecular semiconductors, highlighting their relevance in materials science and electronics (Moral et al., 2017).

Safety and Hazards

The safety and hazards associated with “Benzene, (1,1-dimethyl-2-propyn-1-yl)-” are not explicitly listed in the sources I have access to . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

2-methylbut-3-yn-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLRPBYCTLRWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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